molecular formula C17H21ClN2O3 B6424701 methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034309-31-2

methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B6424701
CAS No.: 2034309-31-2
M. Wt: 336.8 g/mol
InChI Key: PFRLUZWTMDGSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 4-chlorophenyl group and the azaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone in the presence of an acid catalyst.

    Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the spiro compound with an isocyanate derivative in the presence of a base.

    Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group. This can be achieved by reacting the intermediate compound with a chlorophenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl group allows for specific interactions with aromatic residues in proteins, while the spiro structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-{[(4-fluorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate
  • **Methyl 6-{[(4-bromophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate

Properties

IUPAC Name

methyl 6-[(4-chlorophenyl)methylcarbamoyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-23-15(21)14-10-17(14)6-8-20(9-7-17)16(22)19-11-12-2-4-13(18)5-3-12/h2-5,14H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRLUZWTMDGSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.